![molecular formula C24H16N2OS B2468374 (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 295362-14-0](/img/structure/B2468374.png)

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

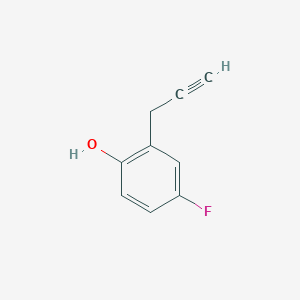

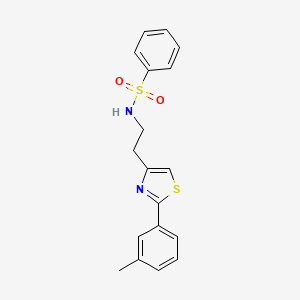

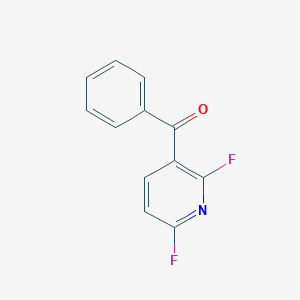

This compound is a type of organic compound known as a carboxamide, which is an amide derived from a carboxylic acid by replacing a hydroxyl group with an amino group. The naphtho[2,1-d]thiazol-2(3H)-ylidene and [1,1’-biphenyl]-4-carboxamide groups suggest that this compound may have interesting chemical properties and potential applications .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The naphtho[2,1-d]thiazol-2(3H)-ylidene group would likely contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromaticity, the presence of the carboxamide group, and the naphtho[2,1-d]thiazol-2(3H)-ylidene group .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Naphtho-fused Thiazoles : Aleksandrov et al. (2018) explored the condensation of naphthalen-2-amine with furan-2-carbonyl chloride, leading to N-(naphthalen-2-yl)furan-2-carboxamide, which was converted to a thioamide and then oxidized to yield 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole. A mechanism of formation was proposed, supported by quantum chemical calculations, showing potential in synthetic chemistry (Aleksandrov, El’chaninov, Stepanov, 2018).

- Synthesis of Thiazole Derivatives with Biological Potential : Thabet et al. (2011) synthesized a series of N-(4-(2-aminothiazol-2-yl) and other thiazolylphenyl derivatives, highlighting the reactivity of these compounds. The synthesized structures, confirmed via spectral data, underscore the diverse synthetic applications of thiazole derivatives (Thabet, Helal, Salem, Abdelaal, 2011).

Photophysical Properties

- Phosphorescent Thiazol-2-ylidene Platinum(II) Complexes : Leopold and Strassner (2016) synthesized N-phenyl-1,3-thiazol-2-ylidene platinum(II) complexes, demonstrating the role of ligand architecture in forming single isomers. This work highlights the photophysical properties of thiazole derivatives in organometallic chemistry, particularly in light-emitting applications (Leopold, Strassner, 2016).

Biological Assessment

- Anticonvulsant Screening : Arshad et al. (2019) investigated β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones for their anticonvulsant activity using animal models. This research points to the potential medical applications of naphtho[2,1-d]thiazol derivatives in treating neurological disorders (Arshad, Al-Otaibi, Mustafa, Shousha, Alshahrani, 2019).

Chemical Sensing

- Chemosensors for Cyanide Anions : Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including compounds similar to (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide, demonstrating their effectiveness as chemosensors for cyanide anions. This application is significant in environmental monitoring and analytical chemistry (Wang, Liu, Guan, Cao, Chen, Shan, Wu, Xu, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-21-15-14-18-8-4-5-9-20(18)22(21)28-24/h1-15H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPLIPYLZUEELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)

![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)

![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)